4-Chloro-N-(7-hydroxynaphthalen-1-yl)benzamide
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Overview
Description
4-Chloro-N-(7-hydroxynaphthalen-1-yl)benzamide is a chemical compound with the molecular formula C17H12ClNO2 and a molecular weight of 297.74 g/mol . This compound is known for its unique structure, which combines a chloro-substituted benzamide with a hydroxynaphthalene moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 4-Chloro-N-(7-hydroxynaphthalen-1-yl)benzamide typically involves a multi-step process. One common method includes the condensation reaction of 4-chlorobenzoyl chloride with 7-hydroxynaphthalene-1-amine in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity.
Chemical Reactions Analysis
4-Chloro-N-(7-hydroxynaphthalen-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Chloro-N-(7-hydroxynaphthalen-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(7-hydroxynaphthalen-1-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity . In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .
Comparison with Similar Compounds
4-Chloro-N-(7-hydroxynaphthalen-1-yl)benzamide can be compared with other similar compounds such as:
N-(7-Hydroxynaphthalen-1-yl)acetamide: This compound has a similar naphthalene moiety but lacks the chloro substitution on the benzamide ring.
N-(Pyrimidin-2-yl)alkyl/arylamide derivatives: These compounds share the amide linkage but have different aromatic substituents, leading to varied biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
82908-18-7 |
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Molecular Formula |
C17H12ClNO2 |
Molecular Weight |
297.7 g/mol |
IUPAC Name |
4-chloro-N-(7-hydroxynaphthalen-1-yl)benzamide |
InChI |
InChI=1S/C17H12ClNO2/c18-13-7-4-12(5-8-13)17(21)19-16-3-1-2-11-6-9-14(20)10-15(11)16/h1-10,20H,(H,19,21) |
InChI Key |
IJSJNBZVJRZUGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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